Furfuryl mercaptan

Catalog No.
S584587
CAS No.
98-02-2
M.F
C5H6OS
M. Wt
114.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl mercaptan

CAS Number

98-02-2

Product Name

Furfuryl mercaptan

IUPAC Name

furan-2-ylmethanethiol

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2

InChI Key

ZFFTZDQKIXPDAF-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CS

solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

2-Furanmethanethiol; (2-Furanyl)methylmercaptan; 2-(Mercaptomethyl)furan; 2-Furfurylmercaptan; 2-Furfurylthiol; 2-Furylmethanethiol; 2-Furylmethyl Mercaptan; Furan-2-ylmethanethiol; Furfuryl Thiol; NSC 41142;

Canonical SMILES

C1=COC(=C1)CS

The exact mass of the compound Furfuryl mercaptan is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41142. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Furfuryl mercaptan (2-furylmethanethiol) is a highly potent, sulfur-containing furan derivative primarily utilized as a high-impact aroma chemical and as a specialized capping ligand in nanomaterials[1]. Characterized by an exceptionally low odor threshold in the parts-per-trillion range, it is the defining molecule for authentic roasted coffee and savory top-notes [1]. Beyond sensory applications, its unique combination of a furan oxygen and a primary thiol group makes it a valuable precursor for self-assembled monolayers (SAMs) on gold surfaces, offering distinct electronic and steric packing properties [2]. Procurement of this material requires careful consideration of its high volatility and susceptibility to oxidative dimerization, necessitating controlled storage and formulation environments.

Substituting furfuryl mercaptan with closely related analogs fundamentally alters both sensory performance and chemical reactivity. Replacing it with its non-thiolated analog, furfuryl alcohol, completely eliminates the ultra-low threshold sensory impact and shifts the molecule's hydrogen-bonding behavior from a proton acceptor to a proton donor in aqueous environments [1]. Similarly, attempting to substitute it with other potent thiols like 2-methyl-3-furanthiol (MFT) shifts the flavor profile from coffee to boiled beef and accelerates oxidative degradation [2]. In materials science, replacing it with benzyl mercaptan changes the secondary non-covalent interactions, directly impacting the packing density and solvent compatibility of self-assembled monolayers.

Ultra-Low Odor Threshold and Impact Potency

Furfuryl mercaptan exhibits an extreme sensory potency with an odor threshold of approximately 0.01 µg/kg in water and 0.01 ng/L in air[1]. When oxidized to its dimer, difurfuryl disulfide, the sensory profile shifts from an intense roasted coffee aroma to a much milder, nuttier note with a significantly higher detection threshold [2]. This necessitates the procurement of the highly reactive monomer for authentic, high-impact top notes, as the stable disulfide cannot replicate the necessary intensity at equivalent dosing [1].

Evidence DimensionOdor threshold and sensory impact
Target Compound Data0.01 µg/kg in water (high-impact roasted coffee)
Comparator Or BaselineDifurfuryl disulfide (significantly higher threshold, milder impact)
Quantified DifferenceOrders of magnitude difference in threshold concentration
ConditionsAqueous and air sensory evaluation panels

Buyers must procure the highly reactive monomer for authentic, high-impact top notes, as the stable disulfide cannot replicate the necessary intensity at equivalent dosing.

Oxidative Stability vs. Competing Furanthiols

While both furfuryl mercaptan (FFT) and 2-methyl-3-furanthiol (MFT) are highly susceptible to oxidation into their respective disulfides, FFT demonstrates a comparatively lower oxidation rate [1]. Studies indicate that the hydrogen atom on the thiol group of MFT is more readily abstracted than that of FFT, leading to faster degradation of MFT under identical thermal and atmospheric conditions [1].

Evidence DimensionRate of oxidative degradation to disulfide
Target Compound DataFurfuryl mercaptan (Lower oxidation rate, higher relative stability)
Comparator Or Baseline2-Methyl-3-furanthiol (Higher oxidation rate due to easier hydrogen abstraction)
Quantified DifferenceMeasurably slower degradation kinetics for FFT
ConditionsDiethyl ether solution at 6°C and elevated heat treatments

For formulations requiring extended shelf-life before thermal processing, FFT provides a wider operational window than MFT while still delivering a potent savory profile.

Hydrogen Bonding Topology in Aqueous Environments

The presence of the thiol group fundamentally alters the molecule's interaction with water compared to its alcohol analog. Rotational spectroscopy of monohydrates reveals that in furfuryl mercaptan, water acts as a proton donor to the sulfur atom (Ow-H...S), whereas in furfuryl alcohol, water acts as a proton acceptor [1]. Furthermore, compared to benzyl mercaptan, which relies heavily on S-H...pi interactions, the furan ring in furfuryl mercaptan introduces different dispersion forces and secondary binding sites [2].

Evidence DimensionHydrogen bonding directionality and interaction topology
Target Compound DataFurfuryl mercaptan (Water acts as proton donor: Ow-H...S bond)
Comparator Or BaselineFurfuryl alcohol (Water acts as proton acceptor)
Quantified DifferenceComplete reversal of hydrogen bond directionality
ConditionsSupersonic jet expansion / rotational spectroscopy of monohydrates

This structural distinction is critical for researchers designing surface-capping agents or SAMs, as it dictates how the functionalized surface will interact with aqueous solvents.

Processability Constraints: pH and Transition Metal Sensitivity

Furfuryl mercaptan is highly sensitive to its chemical environment during processing. In a standard aqueous solution at room temperature, it loses only about 12% of its concentration over 24 hours [1]. However, under Fenton-type conditions (presence of Fe(II) and H2O2) at 37°C, degradation to difurfuryl disulfide and other oligomers reaches 90% within 1 hour [1]. Additionally, degradation is significantly accelerated at pH levels between 5.0 and 7.0 compared to more acidic conditions[1].

Evidence DimensionConcentration loss via thermal/catalytic degradation
Target Compound DataFurfuryl mercaptan with Fe/H2O2 at 37°C (90% loss in 1 hour)
Comparator Or BaselineFurfuryl mercaptan in pure water at 22°C (12% loss in 24 hours)
Quantified Difference7.5x greater loss in 1/24th the time under catalytic conditions
ConditionsAqueous solution, pH 5-7 vs acidic, Fenton-type reagents

Industrial buyers must pair procurement of this compound with strict formulation protocols—such as metal chelation (EDTA), low pH, or encapsulation—to prevent catastrophic yield loss during scale-up.

High-Impact Flavor Formulation and Encapsulation

Due to its ultra-low odor threshold and high susceptibility to oxidation, furfuryl mercaptan is the premier choice for authentic coffee and savory meat flavors. To maintain its monomeric potency during industrial scale-up, it is typically formulated using spray-drying encapsulation or stored under inert atmospheres to prevent premature conversion to difurfuryl disulfide[1].

Gold Nanoparticle Capping and SAM Fabrication

In materials science, furfuryl mercaptan is selected over standard alkanethiols or benzyl mercaptan for functionalizing gold nanoparticles. Its unique aqueous interaction topology (Ow-H...S) and furan-ring dispersion forces provide distinct steric stabilization and solvent compatibility, making it ideal for specialized biosensing and optical applications [2].

Controlled Synthesis of Disulfide Flavoring Agents

Industrial buyers often procure furfuryl mercaptan as a reactive precursor to intentionally synthesize difurfuryl disulfide or mixed disulfides. By controlling the oxidation environment, manufacturers can produce milder, highly heat-stable flavoring agents suitable for ready-to-drink beverages and retorted products where the monomer would otherwise degrade unpredictably [1].

Physical Description

Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet

XLogP3

1.3

Density

d204 1.14
1.125-1.135 (20°)

UNII

29W096TCPG

GHS Hazard Statements

Aggregated GHS information provided by 1696 companies from 4 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Flavoring Agents

Pictograms

Flammable

Flammable

Other CAS

98-02-2

Wikipedia

Furfuryl mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Furanmethanethiol: ACTIVE

Dates

Last modified: 08-15-2023

Increasing 2-furfurylthiol content in Chinese sesame-flavored Baijiu via inoculating the producer of precursor l-cysteine in Baijiu fermentation

Ting Shen, Jun Liu, Qun Wu, Yan Xu
PMID: 33292940   DOI: 10.1016/j.foodres.2020.109757

Abstract

2-Furfurylthiol was an important contributor to the flavor of traditional fermented foods including Baijiu. It is essential to increase 2-furfurylthiol concentration to improve the quality of Baijiu. This study aimed to enrich the content of 2-furfurylthiol in Chinese sesame-flavored Baijiu via two strains we isolated from Baijiu fermentation, Bacillus subtilis LBM 10019 and Bacillus vallismortis LBM 10020, which could respectively produce 56.31 mg/L and 42.81 mg/L l-cysteine, the precursor of 2-furfurylthiol, in sorghum extract. After inoculation of these two strains, the maximal relative abundance of Bacillus increased from 7.48% to 40.38%, the final content of l-cysteine increased by 101.44% in Baijiu fermentation. Moreover, the concentration of 2-furfurylthiol increased by 89.15% in the production. This work provides a novel strategy to improve the quality of Chinese sesame-flavored Baijiu.


New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose

Huan Liu, Zhenyu Wang, Teng Hui, Fei Fang, Dequan Zhang
PMID: 33992394   DOI: 10.1016/j.foodres.2021.110295

Abstract

The molecular formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction is not reported. Knowledge of the molecular interaction of glucose and ribose on the generation of 2-furfurylthiol is still unclear. The carbon module labeling (CAMOLA) technical approach was applied to elucidate the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction. The effect of ribose on the glucose-cysteine reaction was also evaluated. The results showed that 2-furfural and 2-furanmethanol were important intermediates for the formation of 2-furfurylthiol. Irrespective of the heating time, 2-furfurylthiol was mainly generated from an intact C
glucose skeleton (88-89%), whereas the recombination of glucose fragments had minimal contribution. 2-Furfural could be generated from the Maillard reaction between glucose and cysteine or glucose alone, which further formed 2-furanmethanol. Immediately, 2-furfurylthiol could arise from the reaction of 2-furanmethanol and H
S from cysteine. Moreover, the reaction of glucose, ribose, and cysteine could generate 2-furfural, 2-furanmethanol, and 2-furfurylthiol by an addition effect confirmed by the model reaction and food system.


Identification of characteristic aroma components of butter from Chinese butter hotpot seasoning

Jie Sun, Mingjuan Ma, Baoguo Sun, Fazheng Ren, Haitao Chen, Ning Zhang, Yuyu Zhang
PMID: 32822905   DOI: 10.1016/j.foodchem.2020.127838

Abstract

The potent aroma compounds in butter from four kinds of Chinese butter hotpot seasoning were first investigated by analyzing the isolates from solid-phase microextraction. A total of 49 aroma compounds were identified, and 23 of them were highly correlated with the aroma profiles of the butter by partial least squares regression analysis. Aroma extract dilution analysis and odor activity value calculations were applied to further reveal the dominant odorants. Fifty-three odorants with flavor dilution factors between 1 and 1024 were identified and OAVs of 17 odorants were greater than 1. Finally, an aroma recombination experiment was prepared by mixing the aroma-active compounds (OAVs > 1), and the aroma profile of the recombination showed good agreement with that of the original sample. Omission tests showed that 2-furfurylthiol, 2-acetylthiazole, anethole, (E)-2-decenal, and 1,8-cineole were the key odorants for the overall aroma of butter.


Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu

Xuebo Song, Lin Zhu, Si Jing, Qing Li, Jian Ji, Fuping Zheng, Qiangzhong Zhao, Jinyuan Sun, Feng Chen, Mouming Zhao, Baoguo Sun
PMID: 32615756   DOI: 10.1021/acs.jafc.0c04170

Abstract

The sensory impacts of two thiols, 2-methyl-3-furanthiol (MFT) and 2-furfurylthiol (FFT), in Chinese soy sauce aroma-type Baijiu (SSB), strong aroma-type Baijiu (STB), and light aroma-type Baijiu (LTB) (liquor) were evaluated and combined with partial least squares discriminant analysis (PLS-DA) to differentiate Chinese Baijiu. The flavor dilution factors of these two thiols ranged from 81 to 6561, and quantitative results showed that MFT and FFT were significantly more abundant (
< 0.001) in SSB than in STB and LTB. The determined odor activity values (OAVs) suggest that MFT (OAV: 34-121) and FFT (OAV: 11-103) contribute significantly to the overall aroma profiles of LTB and STB. Interestingly, the OAVs of these two thiols were high (256-263) and did not significantly differ (
> 0.05) in SSB. Notably, hierarchical cluster analysis and PLS-DA results revealed that these compounds can be used to differentiate Chinese LTB, STB, and SSB. According to their prominent organoleptic and distinguishing roles, these two thiols can be regarded as flavor markers for SSB.


Optimization of the Maillard reaction of xylose with cysteine for modulating aroma compound formation in fermented tilapia fish head hydrolysate using response surface methodology

Pei Gao, Wenshui Xia, Xinzhi Li, Shaoquan Liu
PMID: 32580127   DOI: 10.1016/j.foodchem.2020.127353

Abstract

Aroma defects limit the application of fish protein hydrolysates as flavourings. This study aimed to develop a flavour concentrate from fermented tilapia fish head hydrolysate bymaximising the Maillard reaction production of meaty and roasted aroma associated compounds. We studied the optimal conditions of the Maillard reaction of xylose with cysteine to form meat-like odorants using response surface methodology. A 3-factored and 3-leveled Box Behnken design was employed, where the independent variables were cysteine concentration (A, w/v, %), heating temperature (B, °C) and heating time (C, min). 2-Methyl-3-furanthiol and 2-furfurylthiol were used as response factors. The optimal conditions were obtained as follows: A, 0.80%; B, 183.80 °C; C, 89.34 min. Compared with the controls, Maillard reaction products enriched the meaty and roasted aroma associated compounds in the treated hydrolysate. In conclusion, the treated tilapia fish head hydrolysate may be used as a base in development of new fish-based flavourings.


Enhancement of coffee brew aroma through control of the aroma staling pathway of 2-furfurylthiol

Zhenchun Sun, Heping Cui, Ni Yang, Charfedinne Ayed, Xiaoming Zhang, Ian D Fisk
PMID: 32283367   DOI: 10.1016/j.foodchem.2020.126754

Abstract

During storage of coffee, the key aroma 2-furfurylthiol becomes less active, the mechanisms of this loss and ways to mitigate it were investigated. Aroma profiles were analyzed using GC-MS and sensory properties were evaluated by Quantitative Descriptive Analysis. Quinones, as the oxidation products of hydroxydroquinone, was found to actively bind 2-furfurylthiol, which accounted for the loss of 2-furfurylthiol. To mitigate this loss, ingredients were screened for their ability to prevent 2-furfurylthiol from loss. Cysteine had the highest 2-furfurylthiol releasing efficiency and ascorbic acid was also selected due to its 2-furfurylthiol releasing ability in Fenton reaction system. Concentrations were optimized and the addition of 0.045 g/L cysteine and 0.05 g/L ascorbic acid directly protected aroma during storage, these included 2-furfurylthiol, dimethyltrisulfide, methyl furfuryl disulfide, 4-ethylguaiacol and 4-vinylguaiacol. Ultimately, sensory testing showed a direct enhancement in nutty, sulfurous and roasted aroma attributes, an increase in flavour intensity and preference over shelf life.


Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol

Zhenchun Sun, Ni Yang, Chujiao Liu, Robert S T Linforth, Xiaoming Zhang, Ian D Fisk
PMID: 31174781   DOI: 10.1016/j.foodchem.2019.05.175

Abstract

The aroma stability of fresh coffee brew was investigated during storage over 60 min, there was a substantial reduction in available 2-furfurylthiol (2-FFT) (84%), methanethiol (72%), 3-methyl-1H-pyrole (68%) and an increase of 2-pentylfuran (65%). It is proposed that 2-FFT was reduced through reversible chemical binding and irreversible losses. Bound 2-FFT was released after cysteine addition, thereby demonstrating that a reversible binding reaction was the dominant mechanism of 2-FFT loss in natural coffee brew. The reduction in available 2-FFT was investigated at different pH and temperatures. At high pH, the reversible binding of 2-FFT was shown to protect 2-FFT from irreversible losses, while irreversible losses led to the reduction of total 2-FFT at low pH. A model reaction system was developed and a potential conjugate, hydroxyhydroquinone, was reacted with 2-FFT. Hydroxyhydroquinone also showed 2-FFT was released after cysteine addition at high pH.


Structure-Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan-2-ylmethanethiol

Sebastian Schoenauer, Peter Schieberle
PMID: 29627982   DOI: 10.1021/acs.jafc.8b00857

Abstract

Furan-2-ylmethanethiol (2-furfurylthiol; 2-FFT, 1) is long-known as a key odorant in roast and ground coffee and was also previously identified in a wide range of thermally treated foods such as meat, bread, and roasted sesame seeds. Its unique coffee-like odor quality elicited at very low concentrations, and the fact that only a very few compounds showing a similar structure have previously been described in foods make 1 a suitable candidate for structure-odor activity studies. To gain insight into the structural features needed to evoke a coffee-like odor at low concentrations, 46 heterocyclic mercaptans and thio ethers were synthesized, 32 of them for the first time, and their odor qualities and odor thresholds were determined. A movement of the mercapto group to the 3-position kept the coffee-like aroma but led to an increase in odor threshold. A separation of the thiol group from the furan ring by an elongation of the carbon side chain caused a loss of the coffee-like odor and also led to an increase in odor thresholds, especially for ω-(furan-2-yl)alkane-1-thiols with six or seven carbon atoms in the side chain. A displacement of the furan ring by a thiophene ring had no significant influence on the odor properties of most of the compounds studied, but the newly synthesized longer-chain 1-(furan-2-yl)- and 1-(thiophene-2-yl)alkane-1-thiols elicited interesting passion fruit-like scents. In total, only 4 out of the 46 compounds also showed a coffee-like odor quality like 1, but none showed a lower odor threshold. Besides the odor attributes, also retention indices, mass spectra, and NMR data of the synthesized compounds were elaborated, which are helpful in possible future identification of these compounds in trace levels in foods or other materials.


Characterization of key aroma-active sulfur-containing compounds in Chinese Laobaigan Baijiu by gas chromatography-olfactometry and comprehensive two-dimensional gas chromatography coupled with sulfur chemiluminescence detection

Xuebo Song, Lin Zhu, Xinlei Wang, Fuping Zheng, Mouming Zhao, Yuping Liu, Hehe Li, Fuyan Zhang, Yuhang Zhang, Feng Chen
PMID: 31253273   DOI: 10.1016/j.foodchem.2019.124959

Abstract

Volatile sulfur-containing compounds (VSCs) often exist at extremely low concentrations, making them difficult to be determined. The VSCs in Laobaigan (LBG) Baijiu were analyzed by headspace solid-phase microextraction (HS-SPME) coupled with GC × GC-SCD, by which 12 VSCs were identified. Among the 65 odor-active compounds that were determined by GC-O with the aid of aroma extract dilution analysis (AEDA), benzenemethanethiol and 2-methyl-3-furanthiol were found to possess the highest FD values of 6561. The limits of detection (LODs) of the identified VSCs determined by GC × GC-SCD were found to be extremely low at 0.05-1.53 ng/L, with their analytical recoveries from 85% to 116%. The VSCs in the LBG samples were determined in a range of concentrations from 0.77 ± 0.02 µg/L to 60.04 ± 2.32 µg/L. Benzenemethanethiol, dimethyl trisulfide, 2-methyl-3-furanthiol and 2-furfurylthiol exhibited odor activity values (OAVs) > 100 and significantly contributed to the overall aroma of LBG Baijiu.


Ultrasonic modification of pectin for enhanced 2-furfurylthiol encapsulation: process optimization and mechanisms

Wenjun Wang, Yiming Feng, Weijun Chen, Yueying Wang, Geoffrey Wilder, Donghong Liu, Yun Yin
PMID: 31436316   DOI: 10.1002/jsfa.10000

Abstract

Pectin is an intriguing polymer, which is usually regarded as a byproduct from agricultural and biological processes. In previous studies, ultrasound treatment has been explored to improve the functionality of pectin but most of that work focused on aspects of molecular structure and the chemical properties of pectin. In this study, we utilized ultrasound treatment to modify the physiochemical properties of pectin. Using ultrasound treatment, we evaluated the emulsifying capability of pectin as a function of ultrasonic time and power density, using a response surface approach. A very potent yet unstable coffee-like aroma compound, 2-furfurylthiol, was also used for comparing the encapsulation feasibility of emulsion made with original pectin and ultrasound-treated pectin.
Our results showed that the particle size of pectin was highly correlated with power density and ultrasound time. Approximately 370 nm of pectin particle size could be reached at a power density of 1.06 W mL
for 40 min. Ultrasound treatment increased emulsion droplet size but significantly improved emulsifying capacities, such as centrifugal stability and surface loading, although it was highly dependent upon the ultrasound treatment condition. When used as the encapsulation wall material, the ultrasound-modified pectin had significantly enhanced performance compared with the original, in terms of flavor retention over time at 45 °C and 65 °C.
Ultrasound treatment was able to modify the physiochemical properties of pectin, which thus improved emulsification stability and encapsulation feasibility by forming a thicker layer at the oil / water interface to protect the core materials. © 2019 Society of Chemical Industry.


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